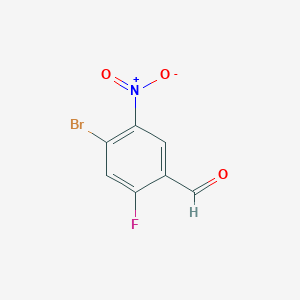

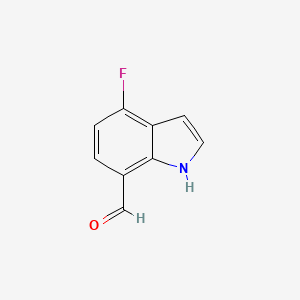

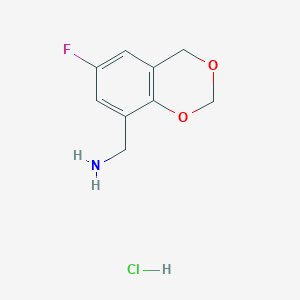

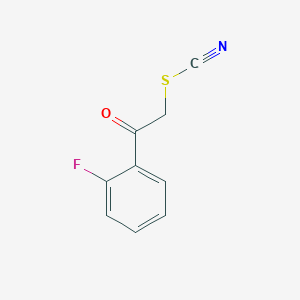

2-(2-Fluorophenyl)-2-oxoethyl thiocyanate

Descripción general

Descripción

The compound "2-(2-Fluorophenyl)-2-oxoethyl thiocyanate" is a fluorinated thiocyanate, which is a class of compounds known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and material science. Fluorinated thiocyanates have been synthesized through various methods, including the action of potassium thiocyanate on fluorotosylates .

Synthesis Analysis

The synthesis of fluorinated thiocyanates, which are closely related to the compound of interest, has been achieved by reacting potassium thiocyanate with a series of 2-fluorotosylates in ethanol at elevated temperatures around 100°C. This process does not lead to isomerization to isothiocyanic derivatives and follows an SN2 mechanism . Additionally, 2-fluorobenzoyl thiourea derivatives have been synthesized using 2-fluorobenzoyl isothiocyanate, which in turn is obtained from 2-fluorobenzoyl chloride and ammonium thiocyanate, indicating the versatility of thiocyanate chemistry in synthesizing fluorine-containing compounds .

Molecular Structure Analysis

The molecular structure of related fluorinated compounds has been extensively studied. For example, the crystal and molecular structures of 2-(dimethylamino)-2-oxo-3-(4-fluoro-phenyl)-5,5-dimethyl-1,3,2-oxazaphosphorinane have been determined, showing that the compound adopts a chair conformation with equatorially disposed substituents on phosphorus . This suggests that fluorinated compounds can exhibit specific and well-defined molecular geometries, which are crucial for their chemical behavior and interactions.

Chemical Reactions Analysis

Fluorinated thiocyanates are synthesized through nucleophilic substitution reactions, as demonstrated by the SN2 mechanism . The reactivity of fluorinated compounds is also highlighted by the synthesis of new fluorine/phosphorus-substituted heterocycles, which can undergo further chemical transformations with alkylating and oxidizing agents to yield a variety of derivatives . These reactions underscore the chemical versatility and reactivity of fluorinated thiocyanates.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which is highly electronegative. For instance, 3-fluoro-4-hexylthiophene oxidizes at a higher potential than its non-fluorinated counterpart, indicating that fluorine substitution can significantly alter the electronic properties of a molecule . The synthesis of various fluorinated compounds, such as isopropyl phenylcyanoacrylates with different fluoro and oxy ring substitutions, further illustrates the impact of fluorine on the properties of organic molecules .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Heterocyclic compounds have widespread applications in pharmaceuticals, agrochemicals, and materials science. The synthesis and structural characterization of compounds related to "2-(2-Fluorophenyl)-2-oxoethyl thiocyanate" have shown their potential in creating materials with diverse biological activities and applications in electronic devices. For instance, thiophene-based compounds exhibit a broad spectrum of biological activities and are utilized in solar cells and organic transistors (Nagaraju et al., 2018).

Nanocomposite Materials

Research on nanocomposites incorporating fluorophenyl derivatives has demonstrated their potential in enhancing the dielectric properties of materials, which is crucial for the development of electronic devices. The hydrothermal synthesis of ZnO-doped poly-2-(4-fluorophenyl)-2-oxoethyl-2-methylprop-2-enoate nanocomposites showcases their utility in dielectric applications, highlighting the importance of these compounds in engineering advanced materials (Erol et al., 2022).

Luminescent Materials

The engineering of novel luminescent materials is another significant area of application. Studies on the synthesis and luminescent properties of thiazolidinedione (TD) poly lactic acid (PLA) composite thin films indicate the potential use of fluorophenyl derivatives in bioplastic scintillation and as eco-friendly blue emissive layers. This research opens avenues for the development of new luminescent materials with specific applications in biomedical imaging and environmental monitoring (Pai & Kunhanna, 2020).

Catalysis

Fluorophenyl derivatives have also been explored as catalysts in chemical synthesis, showing efficiency in regioselective conversions and synthesis of bioactive molecules. The use of Schiff-base metal(II) complexes for the regioselective conversion of 1,2-epoxyethanes to 2-hydroxyethyl thiocyanates exemplifies the catalytic applications of these compounds, which are essential for synthesizing intermediates toward biologically active molecules (Sharghi & Nasseri, 2003).

Propiedades

IUPAC Name |

[2-(2-fluorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-8-4-2-1-3-7(8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCOPJZRKBYVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CSC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201219616 | |

| Record name | Thiocyanic acid, 2-(2-fluorophenyl)-2-oxoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-2-oxoethyl thiocyanate | |

CAS RN |

887625-18-5 | |

| Record name | Thiocyanic acid, 2-(2-fluorophenyl)-2-oxoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887625-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, 2-(2-fluorophenyl)-2-oxoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.